molecular formula C19H16BrN5OS B3004708 N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1251570-71-4

N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Katalognummer: B3004708
CAS-Nummer: 1251570-71-4
Molekulargewicht: 442.34
InChI-Schlüssel: MEYKQISDJBLWOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated phenyl group, a triazoloquinoxaline moiety, and a sulfanylacetamide linkage, making it a subject of study for its chemical reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions The initial step often includes the bromination of 4-methylphenyl compounds, followed by the formation of the triazoloquinoxaline core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

  • C: 15
  • H: 15
  • Br: 1
  • N: 5
  • O: 2
  • S: 1

Anticancer Activity

Research indicates that compounds with triazoloquinoxaline structures exhibit promising anticancer properties. The specific compound under discussion has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example :
A study published in Drug Target Insights demonstrated that derivatives of triazoloquinoxaline are effective against various cancer cell lines, including breast and lung cancer. The compound's ability to induce apoptosis was attributed to its interaction with specific signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell membranes or interfere with metabolic processes.

Research Findings :
A comparative analysis of related compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that modifications in the molecular structure can enhance antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound ActivityReference
AnticancerInduces apoptosis in cancer cellsDrug Target Insights
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaBiorxiv
Enzyme InhibitionPotential inhibition of specific enzymes involved in disease pathwaysPubChem

Neurological Applications

Emerging studies suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Mechanism of Action :
The triazoloquinoxaline scaffold has been linked to modulation of neurotransmitter systems, which may help in conditions like Alzheimer's disease or Parkinson's disease.

Wirkmechanismus

The mechanism by which N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and molecular interactions depend on the compound’s specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other brominated phenyl derivatives and triazoloquinoxaline analogs. Examples are cetylpyridinium chloride and domiphen bromide, which share structural similarities and potential biological activities .

Uniqueness

What sets N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and industrial use.

Biologische Aktivität

N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and overall pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound includes a brominated phenyl group and a triazoloquinoxaline moiety. The compound has a molecular weight of approximately 442.3 g/mol and is categorized under various chemical classifications due to its unique functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazoloquinoxaline scaffold. Research indicates that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity in Melanoma : Compounds derived from the triazoloquinoxaline series demonstrated cytotoxic activities in the micromolar range against melanoma cell lines such as A375, with effective concentrations (EC50) reported around 365 nM for some derivatives .
  • DNA Intercalation : Certain derivatives have shown promise as DNA intercalators, which can disrupt DNA replication and transcription in cancer cells. This mechanism is particularly relevant for compounds that target hepatocellular carcinoma and colorectal carcinoma cells .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Acetylcholinesterase Inhibition : Studies have indicated that related compounds exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications for neurodegenerative diseases .
Enzyme TypeInhibitory Activity
Acetylcholinesterase (AChE)Moderate to High
Butyrylcholinesterase (BChE)Low
Lipoxygenase (LOX)Variable

Case Studies

  • Anticancer Efficacy : A study conducted by El-Adl et al. evaluated several triazoloquinoxaline derivatives for their anticancer efficacy against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines. The results indicated that some derivatives exhibited higher activity than standard chemotherapeutics like Etoposide, suggesting their potential as effective anticancer agents .
  • Mechanistic Insights : Research has also focused on the mechanistic pathways through which these compounds exert their effects. For example, certain derivatives were found to induce apoptosis by modulating Bcl-2 family proteins and activating caspases, leading to cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via multi-step reactions involving: (i) Conjugation of intermediates : Similar to the coupling of a Boc-protected diamine linker to a hydrolyzed bromodomain inhibitor core, followed by deprotection . (ii) Sulfanyl bridge formation : Thiol-ether coupling between the triazoloquinoxaline and acetamide moieties under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purification : Recrystallization from ethanol or methanol (as demonstrated for structurally related N-(substituted phenyl)acetamides) and HPLC analysis to verify ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazoloquinoxaline ring and substituent positions .
  • X-ray crystallography : Resolve conformational details, such as dihedral angles between the triazoloquinoxaline and acetamide planes, as shown in related structures .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Cytotoxicity assays : Use human tumor cell lines (e.g., Caco-2, HepG-2) with MTT or SRB assays, comparing IC₅₀ values to reference compounds like [1,2,4]triazolo[4,3-a]quinoxaline derivatives .
  • Topoisomerase II inhibition : DNA relaxation assays to assess enzyme inhibition, a mechanism observed in structurally analogous compounds .

Advanced Research Questions

Q. How can the mechanism of action be elucidated, particularly regarding DNA interaction and apoptosis induction?

  • Methodology :

  • DNA intercalation studies : UV-vis titration or ethidium bromide displacement assays to quantify binding affinity .
  • Cell cycle analysis : Flow cytometry (e.g., propidium iodide staining) to detect G2/M phase arrest, as seen in triazoloquinoxaline derivatives .
  • Apoptosis markers : Western blotting for caspase-3/7 activation or Annexin V staining .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., bromine position, methyl groups) and compare bioactivity. For example, replacing the 2-bromo-4-methylphenyl group with a 4-fluorophenyl moiety (as in ) to assess halogen effects .
  • Molecular docking : Simulate interactions with TopoII or DNA using software like AutoDock, referencing crystallographic data from related acetamides .

Q. How should contradictory data on bioactivity across studies be addressed?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and compound solubility (e.g., DMSO concentration ≤0.1%) .
  • Batch consistency : Repeat experiments with independently synthesized batches, ensuring purity via HPLC and elemental analysis .

Q. What strategies optimize synthetic yield and scalability?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, solvent, catalyst) .
  • Flow chemistry : Continuous-flow systems for hazardous steps (e.g., diazomethane generation), improving safety and reproducibility .

Q. How does the compound’s conformational flexibility impact its biological activity?

  • Methodology :

  • Crystallographic analysis : Compare X-ray structures of analogs to identify rigid vs. flexible regions (e.g., sulfanyl bridge torsion angles) .
  • Dynamic NMR : Assess rotational barriers of the acetamide bond in solution .

Eigenschaften

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5OS/c1-11-7-8-14(13(20)9-11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-15(16)22-19/h3-9H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYKQISDJBLWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.